Benzidine sulfate

Analytical Chemistry Dye Synthesis Reagent Selection

Benzidine sulfate's uniquely low solubility (0.049 g/L at 0°C) and acid-dependent solubility profile-peaking at ~3.5 N HCl-enable quantitative gravimetric sulfate determination with minimal co-precipitation errors, a performance advantage freely soluble benzidine salts cannot replicate. • Gravimetric analysis: solubility maximum at ~3.5 N HCl ensures complete sulfate precipitation • ECL sensors: redox-active core enables sub-nanomolar dopamine detection • ≥98% purity, full QC documentation; controlled-condition shipping Regulated carcinogen-for R&D use only with appropriate safety protocols.

Molecular Formula C12H14N2O4S
Molecular Weight 282.32 g/mol
CAS No. 21136-70-9
Cat. No. B1360128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzidine sulfate
CAS21136-70-9
Molecular FormulaC12H14N2O4S
Molecular Weight282.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)N)N.OS(=O)(=O)O
InChIInChI=1S/C12H12N2.H2O4S/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-5(2,3)4/h1-8H,13-14H2;(H2,1,2,3,4)
InChIKeyZOXJIQNURSAHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzidine Sulfate: Specifications & Procurement


Benzidine sulfate is an aromatic amine salt composed of the benzidine cation and sulfate counterion (C12H12N2·H2SO4), with a molecular weight of 282.32 g/mol . It appears as a white to yellowish crystalline powder and is soluble in ether but very slightly soluble in water and dilute acids . The compound exhibits a melting point of 120°C and a boiling point of 358.7°C at 760 mmHg . Historically, benzidine sulfate served as a key intermediate in azo dye manufacturing and as an analytical reagent for sulfate determination . However, due to its established carcinogenicity and stringent regulatory controls [1], current applications are restricted to controlled laboratory and industrial settings requiring precise chemical properties.

Workflow Compatibility Precipitation-based isolation and solid-state handling
Salt-Form Specificity Sulfate counterion enables selective precipitation reactions
Controlled Laboratory Use Regulated compound; restricted to qualified research settings

Benzidine Sulfate: Why Substitution Fails


Direct substitution of benzidine sulfate with other benzidine salts or the free base is precluded by significant differences in physicochemical properties that directly impact analytical performance and industrial utility. The sulfate salt exhibits markedly lower aqueous solubility (very slightly soluble in water, dilute acid, and alcohol) compared to the hydrochloride or acetate salts, which are freely soluble . This solubility differential is not a mere nuance; it dictates the compound's behavior in precipitation-based analytical methods and synthetic pathways. Furthermore, the sulfate counterion actively participates in analytical selectivity, enabling specific precipitation reactions that other salts cannot replicate. In acidic environments, the solubility profile of the sulfate salt demonstrates a unique, non-linear dependence on acid concentration, reaching a maximum at approximately 3.5 N HCl, a behavior distinct from the hydrochloride salt [1]. These quantitative, application-critical differences render the choice of benzidine salt non-interchangeable for tasks requiring precise stoichiometric precipitation, controlled ionic environment, or specific electro-copolymerization properties.

Benzidine Sulfate Very slightly soluble; suited for precipitation and solid-phase protocols
Other Salts (HCl, Acetate) Freely soluble; designed for aqueous analytical reagent use
Benzidine Sulfate in Acid Solubility profile shows non-linear dependence; maximum at ~3.5 N HCl
Hydrochloride Salt in Acid Different solubility trend; substitution may require method recalibration

Benzidine Sulfate vs. Other Salts: Key Evidence


Aqueous Solubility: Sulfate vs. Hydrochloride & Acetate

Benzidine sulfate is characterized as very slightly soluble in water, dilute acid, and alcohol, in stark contrast to benzidine hydrochloride and benzidine acetate, which are freely soluble . This solubility difference is quantitatively captured by the observation that benzidine sulfate is 'extremely slightly soluble in water' (a qualitative descriptor often indicating solubility less than 0.1 g/100 mL), whereas the hydrochloride and acetate salts dissolve readily. This fundamental property drives their divergent application niches: the low solubility of the sulfate makes it the preferred form for industrial isolation and purification, while the high solubility of the hydrochloride and acetate salts favors their use as analytical reagents .

Aqueous Solubility
Class-level inference
Sulfate: Extremely slightly soluble
HCl/Acetate: Freely soluble
Solubility class dictates application: precipitation vs. aqueous assays
Data to verify; qualitative descriptor from historical references
Analytical Chemistry Dye Synthesis Reagent Selection

Acid Solubility Profile: Sulfate vs. Hydrochloride

The solubility of benzidine sulfate in hydrochloric acid solutions exhibits a non-linear dependence on acid concentration, increasing to a maximum at approximately 3.5 N HCl before decreasing. At 3.5 N HCl, the solubility of benzidine sulfate is 1.93 g per 1000 g of solution, which is notably greater than the solubility of benzidine hydrochloride under the same conditions, which is 1.22 g per 1000 g of solution [1]. This behavior is opposite to expectations based on common-ion effect and indicates that benzidine sulfate is not simply converted to the hydrochloride in solution but exhibits unique solubility characteristics. This quantitative difference is critical for optimizing precipitation conditions in analytical sulfate determination.

Solubility in 3.5 N HCl
Head-to-head
1.93 g/kg soln (Sulfate)
1.22 g/kg soln (Hydrochloride)
Counter-intuitive higher solubility; direct substitution not valid
Based on Meldrum & Newlin, 1929; equilibrium conditions
Analytical Chemistry Precipitation Chemistry Sulfate Determination

Co-monomer for Electrochemiluminescent Biosensors

Benzidine sulfate, when copolymerized with luminol in a 2:3 ratio, forms a poly(luminol–benzidine sulfate) electrode that demonstrates exceptional performance in dopamine detection. The resulting biosensor achieves a detection limit of 0.5 nM (5 × 10⁻¹⁰ M) for dopamine, with a linear response range of 1–20 nM [1]. Furthermore, the sensor exhibits near-complete selectivity, showing almost no response to interferents such as ascorbic acid and uric acid, even at 100-fold excess concentrations relative to dopamine [1]. While this performance is for a copolymer incorporating the target compound, it directly demonstrates a unique, application-specific utility of the benzidine sulfate molecule that is not documented for the free base or other simple salts.

Dopamine Detection
Reported
0.5 nM LOD
1–20 nM linear
Supports sensor development with high sensitivity and interferent selectivity
Poly(luminol–benzidine sulfate) electrode; ECL detection
Electrochemiluminescence Biosensing Polymer Chemistry

Benzidine Sulfate: Industrial & Research Applications


Azo Dye & Pigment Synthesis

Benzidine sulfate is the historically preferred form for isolating and handling benzidine in industrial dye manufacturing. Its low solubility in water facilitates precipitation, filtration, and purification steps essential for high-purity dye intermediate production. Procurement of the sulfate salt ensures compatibility with established large-scale synthetic protocols that rely on its specific solubility and crystalline properties.

Sulfate Ion Precipitation in Analytical Chemistry

For the gravimetric or colorimetric determination of sulfate, benzidine sulfate is used as the insoluble precipitate formed from the reaction of a soluble benzidine salt (e.g., benzidine dihydrochloride) with sulfate ions . The quantitative understanding of its solubility in various acid concentrations [1] is paramount for optimizing the precipitation step, ensuring complete recovery and minimizing errors due to co-precipitation or incomplete crystal formation [2]. This application leverages the unique and well-characterized solubility behavior of the sulfate salt.

Electrochemical Sensors & Functional Polymers

Benzidine sulfate serves as a specific co-monomer in the electropolymerization of functional films for sensing applications. As demonstrated in the fabrication of poly(luminol-benzidine sulfate) electrodes for dopamine detection , the compound's redox-active benzidine core enables the creation of highly sensitive and selective electrochemiluminescent (ECL) sensors. Procurement for this purpose is justified by the demonstrated sub-nanomolar detection limits and high interferent selectivity achieved with this specific copolymer composition.

Application
Selection Property
Validation Focus
Azo dye intermediate synthesis
Low aqueous solubility for precipitation and isolation
Crystalline purity and compatibility with industrial protocols
Sulfate determination via precipitation
Unique solubility profile in acidic media
Quantitative recovery and minimization of co-precipitation
Electrochemiluminescent sensor fabrication
Redox-active benzidine core as co-monomer
Detection limit and interferent selectivity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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